molecular formula C18H19NO5 B2755845 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acrylamide CAS No. 1421586-95-9

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acrylamide

Cat. No. B2755845
CAS RN: 1421586-95-9
M. Wt: 329.352
InChI Key: GZSKSHGSLIQUHZ-HWKANZROSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acrylamide is a useful research compound. Its molecular formula is C18H19NO5 and its molecular weight is 329.352. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antiproliferative Activity

Compounds similar to (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acrylamide have shown significant potential in anticancer and antiproliferative activities. For instance, benzofuran derivatives have been found to inhibit cancer cell growth, bind to the colchicine site of tubulin, induce apoptosis, and possess potent vascular disrupting properties, both in vitro and in vivo (Romagnoli et al., 2015). Additionally, some 2-phenylacrylamides have been identified as inhibitors with improved cytotoxicity against a range of cancer cell lines (Tarleton et al., 2013).

Polymer Synthesis and Applications

The acrylamide moiety in compounds like (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acrylamide plays a significant role in polymer science. For instance, controlled radical polymerization of acrylamides containing amino acid moieties has been achieved through reversible addition-fragmentation chain transfer (RAFT) polymerization, yielding polymers with controlled molecular weight and enhanced isotacticity (Mori et al., 2005). This technique is crucial in creating specialized polymers for various applications, including biomedical fields.

Inhibition of Lipoxygenase Activity

Benzofuran hydroxamic acids, structurally related to (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acrylamide, have been synthesized and evaluated as 5-lipoxygenase inhibitors. This enzyme plays a role in the inflammatory process, and its inhibition is significant in treating various diseases. Some of these compounds have shown potent inhibitor potency (Ohemeng et al., 1994).

Other Potential Applications

The unique structure of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acrylamide suggests its potential in various other scientific applications. For example, benzofuran derivatives have been explored for their use in treating metabolic diseases and their role in chemical reactions like Diels-Alder reactions (Sung et al., 2010), (Mahmoud et al., 2015).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-21-9-7-19(11-15-6-8-22-12-15)18(20)5-3-14-2-4-16-17(10-14)24-13-23-16/h2-6,8,10,12H,7,9,11,13H2,1H3/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSKSHGSLIQUHZ-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN(CC1=COC=C1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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